Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro-

Hydrosilylation Regioselectivity Arylfluorosilane Reactivity

Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- (CAS 647842-26-0), also named tert-butyl-(3,4-dichlorophenyl)-difluorosilane, is a mono-tert-butyl, mono-aryl difluorosilane belonging to the organofluorosilane class. It has the molecular formula C10H12Cl2F2Si with a molecular weight of 269.19 g/mol and a calculated LogP of 4.38.

Molecular Formula C10H12Cl2F2Si
Molecular Weight 269.19 g/mol
CAS No. 647842-26-0
Cat. No. B12596732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro-
CAS647842-26-0
Molecular FormulaC10H12Cl2F2Si
Molecular Weight269.19 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC(=C(C=C1)Cl)Cl)(F)F
InChIInChI=1S/C10H12Cl2F2Si/c1-10(2,3)15(13,14)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
InChIKeyXBHLSJSHZCRKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl-(3,4-dichlorophenyl)-difluorosilane (CAS 647842-26-0): Baseline Properties and Compound Class


Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- (CAS 647842-26-0), also named tert-butyl-(3,4-dichlorophenyl)-difluorosilane, is a mono-tert-butyl, mono-aryl difluorosilane belonging to the organofluorosilane class . It has the molecular formula C10H12Cl2F2Si with a molecular weight of 269.19 g/mol and a calculated LogP of 4.38 . The compound features a silicon atom bearing one sterically bulky tert-butyl group, one 3,4-dichlorophenyl substituent, and two fluorine atoms. This structural configuration places it within the broader family of arylfluorosilanes that serve as silicon-based fluoride acceptors (SiFAs) for 18F radiochemical applications and as intermediates in cross-coupling chemistry [1].

Why Generic Arylfluorosilane Substitution Fails for tert-Butyl-(3,4-dichlorophenyl)-difluorosilane (CAS 647842-26-0)


In-class arylfluorosilanes cannot be simply interchanged because the hydrolytic stability of the Si–F bond, the lipophilicity profile, and the regiochemical outcome in hydrosilylation reactions are each exquisitely sensitive to the nature, number, and substitution pattern of the aryl and alkyl groups on silicon [1]. The 3,4-dichlorophenyl motif on this compound imparts a distinct electronic and steric environment compared to the unsubstituted phenyl, 4-chlorophenyl, or di-tert-butyl analogs commonly employed in SiFA-based radiochemistry [2]. The mono-tert-butyl architecture further differentiates it from the widely studied di-tert-butylfluorosilane scaffold: it reduces steric bulk around silicon, which can accelerate fluoride exchange kinetics but may alter hydrolytic stability relative to di-tert-butyl congeners—making direct substitution without experimental validation unreliable for applications where isotopic exchange rate, defluoridation half-life, or regiospecificity matters [1][2].

Quantitative Differentiation Evidence for tert-Butyl-(3,4-dichlorophenyl)-difluorosilane (CAS 647842-26-0) vs. Key Analogs


Regiospecificity in Hydrosilylation: Arylfluorosilanes vs. Arylchlorosilanes with Styrene

In H2PtCl6-catalyzed addition to styrene, the arylfluorosilyl group of difluorophenylsilane (the closest published analog to the target compound) adds at both carbon atoms of the vinyl group—predominantly at the α-carbon atom—whereas the dichlorophenylsilyl group of dichlorophenylsilane adds exclusively to the terminal (β) carbon atom [1]. This establishes a qualitative but structurally decisive regiochemical divergence between Si–F and Si–Cl aryl systems under identical catalytic conditions. The target compound, bearing Si–F bonds and a 3,4-dichlorophenyl substituent, is expected to retain the arylfluorosilane-characteristic dual-site addition pattern, differentiating it from any dichloro analog a user might consider as a lower-cost replacement.

Hydrosilylation Regioselectivity Arylfluorosilane Reactivity

Lipophilicity (LogP) Comparison: 3,4-Dichlorophenyl vs. Unsubstituted Phenyl Difluorosilane

The calculated LogP of tert-butyl-(3,4-dichlorophenyl)-difluorosilane is 4.38, which is substantially higher than the LogP of 3.07 reported for the unsubstituted phenyl analog tert-butyl-difluoro-phenylsilane (CAS 63811-50-7) . This LogP increase of +1.31 log units corresponds to an approximately 20-fold greater partition coefficient (octanol/water), indicating significantly higher lipophilicity conferred by the 3,4-dichloro substitution on the aromatic ring.

LogP Lipophilicity Physicochemical Properties

Hydrolytic Stability: Steric Protection from the tert-Butyl Group vs. Non-Bulky Alkyl Silanes

The hydrolytic stability of organofluorosilanes is governed by the steric bulk of substituents on silicon. The Höhne et al. (2009) study established a DFT-validated model correlating Si–F bond length perturbation with experimentally measured hydrolytic half-lives, demonstrating that bulky substituents such as tert-butyl substantially retard hydrolytic defluoridation [1]. In a related study on hydrosilane stability, monoaryl- and monoalkyl-substituted silanes lacking bulky groups exhibited 31% and 22% degradation, respectively, over 24 hours under aqueous conditions, whereas sterically protected analogs remained resistant to hydrolysis for at least 24 hours [2]. The target compound's single tert-butyl group provides intermediate steric protection—less than a di-tert-butyl scaffold but substantially more than a fully unhindered arylfluorosilane.

Hydrolytic Stability Si–F Bond Steric Protection

Si–F vs. Si–Cl Reactivity in Pd-Catalyzed Cross-Coupling: Difluorosilane Advantage

Aryldifluorosilanes are established substrates for palladium-catalyzed Hiyama-type cross-coupling with aryl iodides, delivering unsymmetrical biaryls in good to high yields. Homsi et al. (2000) demonstrated that aryl(difluoro)silanes react with iodoarenes under solid-phase conditions to give biaryl products in yields of ~90–99% for representative substrates (e.g., 4-butylphenyl(difluoro)silane: ~95%; cyclohexyl(difluoro)silane: ~99%) [1]. Science of Synthesis notes that while aryldifluorosilanes are prepared from the corresponding dichlorosilanes, the direct application of dichlorosilanes to cross-coupling would be more economical—however, the difluorosilanes offer superior reactivity and compatibility with fluoride-mediated activation protocols [2]. The target compound's Si–F bonds enable direct fluoride activation without the need for in situ halogen exchange, streamlining synthetic workflows.

Cross-Coupling Hiyama Coupling Arylfluorosilane

Molecular Weight and Physicochemical Profile Differentiation from Unsubstituted Phenyl Analog

The target compound (CAS 647842-26-0) has a molecular weight of 269.19 g/mol and an exact mass of 268.00500 Da, compared to 200.30 g/mol (exact mass 200.08300 Da) for the unsubstituted phenyl analog tert-butyl-difluoro-phenylsilane (CAS 63811-50-7) . The +68.89 g/mol mass difference arises from the replacement of two aromatic hydrogen atoms with chlorine atoms, which also increases the heavy atom count and alters the isotopic distribution pattern (characteristic M, M+2, M+4 pattern from two chlorine atoms). This mass difference directly impacts detection sensitivity in mass spectrometry, chromatographic retention, and bulk material stoichiometry.

Molecular Weight Physicochemical Properties Structural Differentiation

Fluoroaryl Silane Hydrosilylation Rate Advantage Over Phenylsilane

In organoyttrium-catalyzed (Cp*2YMe·THF) hydrosilylation of alkenes, (fluoroaryl)silanes were found to react faster than phenylsilane and in good to near quantitative yields [1]. While the specific rate acceleration factor for the target compound's 3,4-dichlorophenyl-substituted scaffold has not been measured, the electron-withdrawing chloro substituents are expected to further enhance silicon electrophilicity relative to unsubstituted phenylsilane, consistent with the established trend that electron-deficient aryl groups on silicon accelerate nucleophile attack at silicon.

Hydrosilylation Kinetics Fluoroaryl Silane Organoyttrium Catalysis

High-Value Application Scenarios for tert-Butyl-(3,4-dichlorophenyl)-difluorosilane (CAS 647842-26-0)


18F-Radiolabeling Synthon for PET Tracer Development Requiring Intermediate Lipophilicity

The compound's mono-tert-butyl, mono-aryl difluorosilane architecture positions it as a SiFA-type 18F-fluoride acceptor with a LogP (4.38) that is intermediate between the excessively lipophilic di-tert-butylphenylsilane scaffold and more hydrophilic but less hydrolytically stable non-bulky silanes [1]. Radiolabeling via isotopic 19F/18F exchange can proceed under mild conditions, with the 3,4-dichloro substitution pattern providing a distinct mass tag for MS characterization of cold reference standards. The compound is suited for prosthetic group strategies where balanced lipophilicity is critical for acceptable pharmacokinetics, as the di-tert-butylphenylsilane building block has been noted to contribute unfavorably to the pharmacokinetic profile of bombesin conjugates .

Regiospecific Hydrosilylation Requiring α-Adduct Access on Styrenic Substrates

For synthetic sequences requiring hydrosilylation of styrene derivatives with α-regioselectivity, the difluorosilane functionality of this compound enables dual-site addition (α + β) under Pt catalysis, unlike dichlorosilane analogs that deliver exclusively the β-adduct [1]. This regiospecificity is structurally encoded in the Si–F bonds and cannot be achieved by substituting the cheaper dichloro analog. The 3,4-dichlorophenyl group further modulates the electronic character of the silicon center, potentially influencing the α/β ratio relative to the unsubstituted difluorophenylsilane benchmark.

Pd-Catalyzed Biaryl Synthesis via Fluoride-Activated Cross-Coupling

As an aryl(difluoro)silane, this compound can serve as a direct coupling partner in Pd-catalyzed Hiyama-type biaryl formation with aryl iodides, eliminating the need for in situ fluoride exchange from dichlorosilane precursors [1]. Literature precedent demonstrates that aryl(difluoro)silanes deliver unsymmetrical biaryls in 90–99% yields under optimized conditions. The 3,4-dichlorophenyl substituent provides a functionalized aromatic ring that can participate in subsequent downstream transformations, making this compound a versatile building block for the modular construction of biaryl libraries.

Precursor for Sterically Tuned Silanetriol Synthesis via Hydroxodearylation

Sterically congested aryl-tert-butyl-difluorosilanes undergo selective hydroxodearylation with KOH under ultrasonication to generate tert-butylsilanetriol, as demonstrated for tris-iso-propylphenyl-tert-butyl-difluorosilane [1]. The target compound's 3,4-dichlorophenyl group may undergo preferential cleavage relative to the tert-butyl group, providing a route to functionalized silanetriol intermediates. The mono-tert-butyl architecture offers a different steric profile compared to the tri-iso-propylphenyl-substituted precedent, enabling exploration of silanetriol products with distinct reactivity and condensation behavior.

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